Lipophilicity (logP) Comparison Across Difluoro-N-methylaniline Regioisomers
The 2,5-difluoro-N-methylaniline hydrochloride exhibits a predicted logP of 2.335 [1]. This value is 0.55 log units lower than that of the 2,4-difluoro isomer (logP 2.88) and identical to the 2,6-isomer (logP 2.335) [2]. Compared to non-N-methylated 2,5-difluoroaniline (logP 1.55) [3], N-methylation adds approximately 0.8 log units of lipophilicity. Lower logP may reduce nonspecific protein binding and phospholipidosis risk relative to the more lipophilic 2,4-isomer, while retaining sufficient membrane permeability.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) — hydrochloride salt forms |
|---|---|
| Target Compound Data | logP = 2.335 (2,5-difluoro-N-methylaniline hydrochloride) |
| Comparator Or Baseline | 2,4-isomer: logP 2.88; 2,6-isomer: logP 2.335; 2,5-difluoroaniline (no N-methyl): logP 1.55 |
| Quantified Difference | ΔlogP = −0.55 vs. 2,4-isomer; +0.78 vs. non-methylated parent |
| Conditions | Predicted values from ACD/Labs or Chembase databases; hydrochloride salt forms where noted. |
Why This Matters
Lipophilicity differences of ≥0.5 log units can significantly alter ADME profiles and off-target pharmacology, making the isomeric choice a critical procurement decision.
- [1] Chembase Database ID 266934: 2,5-Difluoro-N-methylaniline hydrochloride; logP 2.335. View Source
- [2] Chembase Database ID 261806: 2,6-Difluoro-N-methylaniline hydrochloride; logP 2.335. View Source
- [3] Chembase: 2,5-Difluoroaniline (CAS 367-30-6); logP 1.55. View Source
